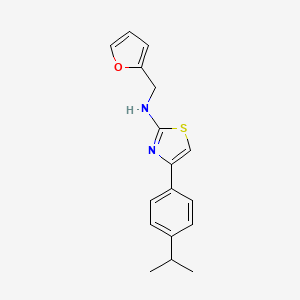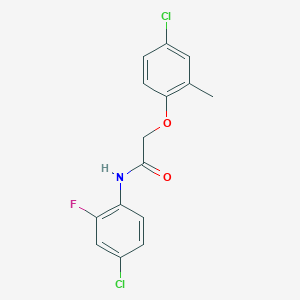![molecular formula C18H22N2O3S B5710249 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)sulfonyl]-N-mesitylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It was first synthesized in 1999 by Sankyo Co. Ltd. and has since been extensively studied for its potential use in cancer treatment.
作用机制
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide inhibits the activity of HDAC enzymes by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in changes in gene expression. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has also been shown to inhibit the activity of other proteins, such as HSP90 and DNA methyltransferase, which play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
实验室实验的优点和局限性
One advantage of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in gene regulation. However, one limitation is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in cell-based assays.
未来方向
There are several future directions for the study of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. One direction is the development of more potent HDAC inhibitors that can be used in cancer treatment. Another direction is the study of the combination of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide in epigenetic regulation and its potential use in other diseases, such as neurodegenerative diseases, is an area of future research.
合成方法
The synthesis of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide involves several steps, including the reaction of mesitylene with thionyl chloride to form mesityl chloride, which is then reacted with dimethylamine to form N,N-dimethylamino-mesityl chloride. This intermediate is then reacted with sodium sulfite to form 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. The purity of the compound is then improved through recrystallization.
科学研究应用
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors such as 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been studied in various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)24(22,23)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBFBTLAIBNYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)